molecular formula C8H15GeNO3 B14440917 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-ethenyl- CAS No. 76211-47-7

2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-ethenyl-

Cat. No.: B14440917
CAS No.: 76211-47-7
M. Wt: 245.84 g/mol
InChI Key: XCGXEVVEDKIEPP-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-germabicyclo(333)undecane, 1-ethenyl- is a unique organogermanium compound It is part of the germatrane family, which are known for their distinctive bicyclic structures containing germanium, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-ethenyl- typically involves the reaction of germanium tetrachloride with triethanolamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate vinylating agent to introduce the ethenyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-ethenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituent being introduced.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium-containing oxides, while reduction could produce germanium hydrides. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-ethenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-ethenyl- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of the ethenyl group allows for interactions with various biomolecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-: Similar structure but contains silicon instead of germanium.

    2,8,9-Trioxa-5-aza-1-borabicyclo(3.3.3)undecane: Contains boron instead of germanium.

    1-Isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane: Contains an isothiocyanato group instead of an ethenyl group.

Uniqueness

The uniqueness of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-ethenyl- lies in its combination of germanium and the ethenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with metal ions or organic molecules.

Properties

CAS No.

76211-47-7

Molecular Formula

C8H15GeNO3

Molecular Weight

245.84 g/mol

IUPAC Name

1-ethenyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane

InChI

InChI=1S/C8H15GeNO3/c1-2-9-11-6-3-10(4-7-12-9)5-8-13-9/h2H,1,3-8H2

InChI Key

XCGXEVVEDKIEPP-UHFFFAOYSA-N

Canonical SMILES

C=C[Ge]12OCCN(CCO1)CCO2

Origin of Product

United States

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